(S)-2-Amino-N-ethyl-N-(4-nitrobenzyl)propanamide
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Overview
Description
(S)-2-Amino-N-ethyl-N-(4-nitrobenzyl)propanamide is a chiral amide compound that features an amino group, an ethyl group, and a 4-nitrobenzyl group attached to a propanamide backbone. The presence of the chiral center at the second carbon atom makes this compound optically active, meaning it can exist in two enantiomeric forms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-ethyl-N-(4-nitrobenzyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-aminopropanoic acid, ethylamine, and 4-nitrobenzyl chloride.
Amidation Reaction: The (S)-2-aminopropanoic acid is reacted with ethylamine to form the corresponding amide.
N-Alkylation: The amide is then subjected to N-alkylation using 4-nitrobenzyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-ethyl-N-(4-nitrobenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted amides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-ethyl-N-(4-nitrobenzyl)propanamide depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-N-ethyl-N-(4-nitrobenzyl)propanamide: The enantiomer of the compound, which may have different biological activity.
2-Amino-N-ethyl-N-(4-nitrobenzyl)acetamide: A similar compound with a different backbone.
N-Ethyl-N-(4-nitrobenzyl)glycinamide: Another related compound with a different amino acid derivative.
Uniqueness
(S)-2-Amino-N-ethyl-N-(4-nitrobenzyl)propanamide is unique due to its specific chiral center and the presence of the 4-nitrobenzyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2S)-2-amino-N-ethyl-N-[(4-nitrophenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-3-14(12(16)9(2)13)8-10-4-6-11(7-5-10)15(17)18/h4-7,9H,3,8,13H2,1-2H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFZGVUKHADZOL-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)[C@H](C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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